molecular formula C12H21N5O3 B1166107 l-Pranoprofen CAS No. 103813-85-0

l-Pranoprofen

货号: B1166107
CAS 编号: 103813-85-0
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Pranoprofen is a useful research compound. Its molecular formula is C12H21N5O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Ophthalmic Applications

1.1 Pain Relief in Cataract Surgery

A significant application of l-Pranoprofen is its use as a preoperative analgesic in cataract surgery. A study involving seventy-six patients demonstrated that the administration of this compound eye drops prior to sequential second-eye cataract surgery significantly reduced intraoperative pain compared to a control group receiving artificial tears. The pain scores during the second-eye surgery were notably lower in the treatment group, with a statistically significant reduction in monocyte chemoattractant protein 1 (MCP-1) levels, indicating a mechanism of action related to inflammation reduction .

1.2 Management of Pterygium

In another study focused on primary pterygium, patients treated with topical this compound showed a significant reduction in vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in postoperative tissues compared to those treated with fluorometholone or no treatment at all. This suggests that this compound not only aids in pain management but also has potential benefits in preventing recurrence after surgical intervention .

Anti-Inflammatory Effects

2.1 Inhibition of Inflammatory Pathways

Research indicates that this compound exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In experimental models of corneal alkali injury, this compound treatment led to decreased expression of inflammatory cytokines such as IL-1β and MMP-13, resulting in reduced corneal opacity and neovascularization . These findings highlight its potential role in treating various ocular inflammatory conditions.

Pharmacokinetics and Delivery Systems

3.1 Nanostructured Lipid Carriers

Recent advancements have explored the formulation of this compound using nanostructured lipid carriers to enhance its bioavailability and therapeutic efficacy. Studies have shown improved permeability and sustained release profiles for this compound when encapsulated in lipid-based nanoparticles, suggesting a promising avenue for enhancing its clinical applications .

Case Studies and Clinical Trials

Study Application Findings
Study on cataract surgery Pain reliefSignificant reduction in intraoperative pain scores with preoperative this compound administration.
Pterygium management study Postoperative recurrence preventionReduced VEGF and COX-2 expression, indicating potential for lowering recurrence rates.
Nanoparticle formulation study Enhanced deliveryImproved permeability and sustained release profiles noted for this compound-loaded nanoparticles.

属性

CAS 编号

103813-85-0

分子式

C12H21N5O3

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。